Heptanoic acid

Catalog No.
S529866
CAS No.
111-14-8
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptanoic acid

CAS Number

111-14-8

Product Name

Heptanoic acid

IUPAC Name

heptanoic acid

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)

InChI Key

MNWFXJYAOYHMED-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)O

Solubility

1 to 10 mg/mL at 73 °F (NTP, 1992)
Solubility in water = 0.2419 g/100 mL water at 15 °C; soluble in ethanol, ether, DMF, dimethyl sulfoxide.
SOL IN ACETONE, NITRIC ACID
Slightyl soluble in carbon tetrachloride; soluble in acetone
In water, 2.82X10+3 mg/L at 25 °C
2.82 mg/mL
Solubility in water, g/100ml at 15 °C: 0.242
slightly soluble in water; soluble in alcohol, ether, acetone, nitric acid, and dimethyl sulfoxide

Synonyms

Heptanoic acid; NSC 2192; NSC-2192; NSC2192

Canonical SMILES

CCCCCCC(=O)O

Description

The exact mass of the compound Heptanoic acid is 130.0994 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 10 mg/ml at 73° f (ntp, 1992)0.02 m2.82 mg/ml at 25 °csolubility in water = 0.2419 g/100 ml water at 15 °c; soluble in ethanol, ether, dmf, dimethyl sulfoxide.sol in acetone, nitric acidslightyl soluble in carbon tetrachloride; soluble in acetonein water, 2.82x10+3 mg/l at 25 °c2.82 mg/mlsolubility in water, g/100ml at 15 °c: 0.242slightly soluble in water; soluble in alcohol, ether, acetone, nitric acid, and dimethyl sulfoxide. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2192. It belongs to the ontological category of medium-chain fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Properties

Studies have investigated the potential of heptanoic acid and its derivatives as antimicrobial agents. Research has shown heptanoic acid to exhibit activity against various bacteria, fungi, and even some viruses. This makes it a candidate for development into new disinfectants or preservatives.

Source

Journal of Agricultural and Food Chemistry () - Antimicrobial Activity of Medium-Chain Fatty Acids and Monoglycerides against Several Foodborne Pathogens

Biofuel Production

Heptanoic acid is a potential feedstock for the production of biodiesel. Research explores using microbial fermentation to convert renewable sources like biomass into heptanoic acid, which can then be processed into biodiesel. This approach could contribute to the development of more sustainable biofuels.

Source

Biotechnology for Biofuels () - Microbial production of fatty-acid-derived fuels and chemicals

Heptanoic acid, also known as enanthic acid, is a medium-chain fatty acid characterized by a seven-carbon chain terminating in a carboxylic acid functional group. Its chemical formula is C7H14O2\text{C}_7\text{H}_{14}\text{O}_2, and it has a molecular weight of approximately 130.18 g/mol. Heptanoic acid appears as a colorless oily liquid with a rancid odor, contributing to the smell of some rancid oils. It is slightly soluble in water but highly soluble in organic solvents such as ethanol and ether .

Typical of carboxylic acids:

  • Esterification: It can react with alcohols to form esters, which are often used in flavorings and fragrances.
  • Saponification: When treated with bases, heptanoic acid can produce soap and glycerol.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form heptane.
  • Reactivity with Bases: Heptanoic acid reacts exothermically with bases, producing salts and water .

Heptanoic acid plays a significant role in biological systems. It undergoes β-oxidation in the mitochondria to produce acetyl-CoA and propionyl-CoA, which are vital for energy metabolism and the citric acid cycle. These metabolic products are essential for synthesizing various biomolecules and energy production . Additionally, heptanoic acid has been investigated for its potential anti-helminth activity, particularly in modulating immune responses during parasitic infections .

Heptanoic acid can be synthesized through several methods:

  • Oxidation of Heptanal: Heptanal can be oxidized using potassium permanganate or other oxidizing agents to yield heptanoic acid.
  • Pyrolysis of Ricinoleic Acid: The methyl ester of ricinoleic acid from castor oil can be pyrolyzed to yield heptanal, which is subsequently oxidized to heptanoic acid.
  • Laboratory Synthesis: Laboratory methods include the oxidation of 1-octene or the reduction of carboxylic acids .

Heptanoic acid has various applications across different industries:

  • Food Industry: Used as a flavoring agent due to its characteristic odor.
  • Pharmaceuticals: Employed in the synthesis of steroid esters such as testosterone enanthate and trenbolone enanthate.
  • Cosmetics: Utilized in formulations for its emulsifying properties.
  • Nutritional Supplements: The triglyceride ester triheptanoin is used in medical dietary supplements for patients requiring specific nutritional support .

Studies on heptanoic acid interactions indicate that it can influence various biological pathways. For instance, it binds to specific receptors involved in regulating podocyte survival and glomerular function, suggesting potential therapeutic roles in kidney health. Additionally, its interactions with gut microbiota may modulate immune responses during helminth infections .

Heptanoic acid shares similarities with other medium-chain fatty acids but possesses unique characteristics. Here are some comparable compounds:

Compound NameCarbon Chain LengthUnique Features
Hexanoic Acid6Shorter chain; often used in flavoring and fragrances.
Octanoic Acid8Known for its antimicrobial properties; used in food preservation.
Nonanoic Acid9Less common; used in some industrial applications.
Decanoic Acid10Used as an emulsifier and surfactant; has higher boiling point.

Heptanoic acid's unique seven-carbon structure allows it to serve specific roles in metabolism and industry that differ from those of shorter or longer chain fatty acids .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Heptanoic acid appears as a colorless liquid with a pungent odor. Less dense than water and poorly soluble in water. Hence floats on water. Very corrosive. Contact may likely burn skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Flash point near 200 °F.
Liquid; Liquid, Other Solid
Clear oily liquid with an unpleasant odor; [Hawley] Clear colorless liquid; [MSDSonline]
Liquid
CLEAR OILY LIQUID.
colourless oily liquid/ disagreeable rancid, sour, fatty odou

Color/Form

CLEAR OILY LIQUID

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

130.099379685 g/mol

Monoisotopic Mass

130.099379685 g/mol

Boiling Point

432 to 473 °F at 760 mmHg (NTP, 1992)
222.2 °C
222.00 to 223.00 °C. @ 760.00 mm Hg
223 °C

Flash Point

greater than 235 °F (NTP, 1992)
110 °C (open cup) ... 118 °C (closed cup)
near 200 °F
>110 °C c.c.

Heavy Atom Count

9

Density

0.92 at 68 °F (USCG, 1999) - Less dense than water; will float
0.9181 at 20 °C/4 °C
Relative density (water = 1): 0.9
0.915-0.920 (20°/20°)

LogP

2.42 (LogP)
2.42
log Kow = 2.42
2.42 (estimated)

Odor

Disagreeable, rancid odor; faint tallow-like odor when spectroscopically pure.

Odor Threshold

The Guide in the Emergency Response Guidebook is for "Corrosive liquid, acidic, organic, n.o.s." Odor threshold (detection) = 640 ppb to 10.4 ppm
Aroma threshold values: Detection: 640 ppb to 10.4 ppm.

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

16 °F (NTP, 1992)
-7.17 °C
-7.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

THE3YNP39D

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pharmacology

Heptanoic Acid is an aliphatic carboxylic acid, also known as enanthic acid, used in the synthesis of esters for products such as fragrances and artificial flavor preparations.

Vapor Pressure

1 mmHg at 172 °F ; 100 mmHg at 320 °F; 760 mmHg at 430.7 °F (NTP, 1992)
0.01 [mmHg]
1.07X10-2 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 1.3

Pictograms

Corrosive

Other CAS

111-14-8

Absorption Distribution and Excretion

THE BINDING INTERACTIONS OF BOVINE SERUM ALBUMIN (BSA) WITH THE UNBRANCHED FATTY ACIDS PENTANOATE UP TO NONANOATE WERE EXAMINED. A SINGLE, HIGH-AFFINITY SITE WAS OBSERVED FOR EACH FATTY ACID. FROM BINDING AFFINITY AND COMPETITION DATA, THERE APPEARS TO BE DISTINCT ALBUMIN SITES FOR THE SHORT-CHAIN (LESS THAN OR EQUAL TO C7) FATTY ACIDS.

Metabolism Metabolites

METABOLISM OF HEPTANOIC ACID, WHICH OCCURS BY BETA-OXIDATION, FOLLOWS THE SAME PATTERN AS OTHER ODD CARBON NUMBER, STRAIGHT CHAIN, ALIPHATIC ACIDS. THIS RESULTS IN THE APPEARANCE OF KETONE BODIES. METABOLISM OF THE REMAINING PROPIONIC ACID MOIETY RESULTS IN GLUCOSE & GLYCOGEN FORMATION.
THE FATTY ACID COMPOSITION OF THE HEART, LIVER, AND EPIDIDYMAL FAT WAS STUDIED AFTER DIETARY ADMIN OF HEPTANOIC ACID TO RATS DEFICIENT IN FATTY ACID. IT HAD NO EFFECT ON FATTY ACID DEFICIENCY IN RATS. ALL OF THE ODD-NUMBERED FATTY ACIDS TESTED SEEMED TO BE MAINLY OXIDIZED THROUGH THE BETA-OXIDATION SPIRAL.

Wikipedia

Enanthic_acid
Guanethidine

Use Classification

EPA Safer Chemical Functional Use Classes -> Uncategorized
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Prepared by the oxidation of heptaldehyde with potassium permanganate in sulfuric acid.
1-Hexene (hydroformylation/carbonyl oxidation)
... /Produced/ by the decomposition of esters made from castor oil. At 500-600 °C, castor oil acid methyl ester decomposes in the presence of water vapor to form oenanthal (heptanal) and undecenoic acid methyl ester. The oenanthal is then oxidized with oxygen to heptanoic acid.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Heptanoic acid: ACTIVE
NON-ALCOHOLIC BEVERAGES 2.0 PPM; ICE CREAM, ICES, ETC 2.0 PPM; CANDY 6.0 PPM; BAKED GOODS 8.0 PPM; GELATINS & PUDDINGS 6.0 PPM; PRESERVES & SPREADS 2.0 PPM; MARGARINE 5.0 PPM.
Found in various fusel oils in appreciable amounts.
FEMA NUMBER 3348
HEPTANOIC ACID IS DEEMED GRAS BY FEMA.
FLAVOR USEFUL IN CHEESE, DAIRY FLAVORS.

Analytic Laboratory Methods

SIMULTANEOUS GAS CHROMATOGRAPHIC SEPARATION OF A MIXT OF 14 LOWER FATTY ACIDS INCL HEPTANOIC ACID IN CIGARETTE SMOKE IS DESCRIBED.

Clinical Laboratory Methods

Analyte: heptanoic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 460 nm (emission); limit of quantitation: 5 pmole

Storage Conditions

Separated from bases, food and feedstuffs.

Dates

Modify: 2023-08-15
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